Celecoxib is classified as an anti-inflammatory drug and is part of the sulfonamide class of compounds. It was first introduced to the market in 1999 and is commonly known under the brand name Celebrex. The compound is synthesized from various chemical precursors, primarily involving trifluoromethyl and aromatic groups.
The synthesis of Celecoxib can be achieved through several methods:
Celecoxib has a complex molecular structure characterized by its pyrazole ring and sulfonamide group. The molecular formula is C₁₈H₁₄F₃N₃O₂S, and its structure can be represented as follows:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure of Celecoxib during synthesis .
Celecoxib participates in various chemical reactions:
Celecoxib exerts its therapeutic effects primarily by selectively inhibiting COX-2 enzymes while sparing COX-1 activity, which is responsible for maintaining gastric mucosa integrity. This selective inhibition leads to reduced production of inflammatory mediators without significantly affecting protective prostaglandins produced by COX-1, thus minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs.
Celecoxib exhibits several important physical and chemical properties:
These properties are crucial for its formulation into pharmaceutical products .
Celecoxib is primarily used in clinical settings for:
Additionally, research into Celecoxib derivatives has shown potential applications in cancer therapy due to their anti-inflammatory properties that may inhibit tumor growth .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2